molecular formula C25H30BrNO3 B11605579 9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11605579
M. Wt: 472.4 g/mol
InChI Key: QUKFKDJXLCEHRD-UHFFFAOYSA-N
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Description

The compound 9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a brominated ethoxyphenyl group and a hexahydroacridine core, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using ethyl alcohol in the presence of a strong base.

    Cyclization: The formation of the hexahydroacridine core is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.

Scientific Research Applications

9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules such as DNA, proteins, and enzymes.

    Chemical Probes: The compound serves as a chemical probe to investigate various biochemical pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. These targets may include:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer activity.

    Enzyme Inhibition: It may inhibit specific enzymes involved in critical biochemical pathways, leading to therapeutic effects.

    Receptor Binding: The compound can bind to certain receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared with other acridine derivatives, such as:

    9-phenylacridine: Lacks the bromine and ethoxy substituents, resulting in different biological activities.

    9-aminoacridine: Contains an amino group instead of the bromine and ethoxy groups, leading to distinct pharmacological properties.

    9-chloroacridine: Similar to the brominated compound but with a chlorine atom, which may alter its reactivity and biological effects.

The uniqueness of This compound lies in its specific substituents and the resulting combination of chemical and biological properties.

Properties

Molecular Formula

C25H30BrNO3

Molecular Weight

472.4 g/mol

IUPAC Name

9-(3-bromo-4-ethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C25H30BrNO3/c1-6-30-20-8-7-14(9-15(20)26)21-22-16(10-24(2,3)12-18(22)28)27-17-11-25(4,5)13-19(29)23(17)21/h7-9,21,27H,6,10-13H2,1-5H3

InChI Key

QUKFKDJXLCEHRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br

Origin of Product

United States

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